

# (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS number 199174-24-8

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## Compound of Interest

Compound Name: (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B180022

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## A Technical Guide to (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS Number: 199174-24-8

Authored for: Researchers, Scientists, and Drug Development Professionals

## Introduction

**(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate**, identified by CAS number 199174-24-8, is a versatile chiral building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a pyrrolidine ring, a common scaffold in biologically active compounds, protected by a tert-butyloxycarbonyl (Boc) group, and a functional hydroxymethyl side chain. This unique combination of features makes it a valuable intermediate for creating complex molecules with specific stereochemistry.[\[1\]](#)[\[2\]](#)

The presence of the chiral center, the Boc protecting group for the amine, and the primary alcohol functionality allows for a wide range of selective chemical transformations. This guide provides an in-depth overview of its properties, synthesis, and key applications, serving as a technical resource for professionals in research and development.

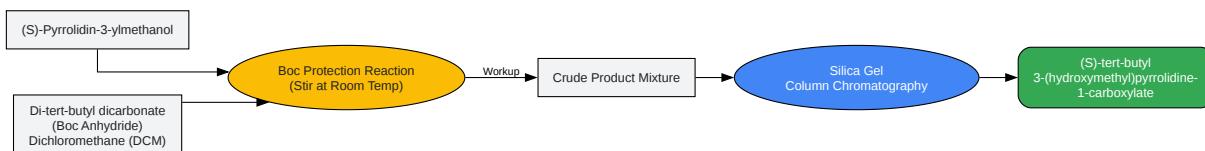
## Physicochemical and Computed Properties

The properties of this compound make it suitable for various synthetic applications. The Boc group enhances solubility in common organic solvents, and the primary alcohol serves as a handle for further functionalization.[\[1\]](#) Quantitative data is summarized below.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>19</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	201.26 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
IUPAC Name	tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate	<a href="#">[3]</a>
Appearance	Low melting solid or colorless oil	<a href="#">[1]</a> <a href="#">[4]</a>
Purity	≥95% - ≥98% (by HPLC)	<a href="#">[1]</a> <a href="#">[5]</a>
Boiling Point	289.5 °C at 760 mmHg (for (R)-enantiomer)	
Topological Polar Surface Area (TPSA)	49.8 Å <sup>2</sup>	<a href="#">[3]</a> <a href="#">[6]</a>
Hydrogen Bond Donors	1	<a href="#">[6]</a>
Hydrogen Bond Acceptors	3	<a href="#">[6]</a>
Rotatable Bonds	4	<a href="#">[6]</a>
Storage Conditions	0-8 °C	<a href="#">[1]</a> <a href="#">[7]</a>

## Synthesis and Purification Workflow

The synthesis of **(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate** is typically achieved through the protection of the pyrrolidine nitrogen with a Boc group. The following workflow and protocol describe a common synthetic route.

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Caption: General workflow for the synthesis and purification.

## Experimental Protocol: Synthesis

This protocol is adapted from established synthetic procedures.[\[8\]](#)

- Preparation: Dissolve (S)-pyrrolidin-2-ylmethanol (1 equivalent) in dichloromethane (DCM).
- Reagent Addition: Add di-tert-butyl dicarbonate (1 equivalent) to the solution.
- Reaction: Stir the reaction mixture at room temperature for approximately 16 hours, monitoring for completion via Thin Layer Chromatography (TLC).
- Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
- Purification: Purify the resulting residue using silica gel column chromatography to yield the final product.[\[8\]](#)

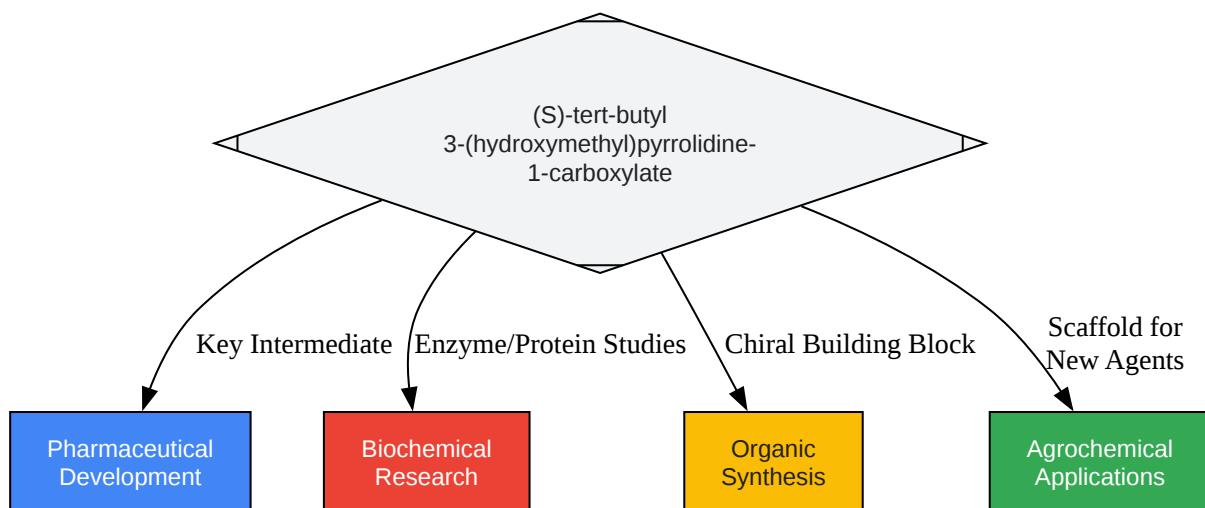
## Experimental Protocol: Purification

- Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a gradient of methanol in dichloromethane or hexane/ethyl acetate.[\[4\]](#)[\[8\]](#)
- Loading: Dissolve the crude residue in a minimal amount of the starting eluent and load it onto the column.

- Elution: Elute the column with the solvent system, gradually increasing polarity.
- Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to afford the final product as a colorless oil or low-melting solid.[1][4]

## Applications in Research and Development

This compound is a cornerstone for synthetic campaigns in several scientific domains due to its versatile and chiral nature.



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Caption: Key application areas for the title compound.

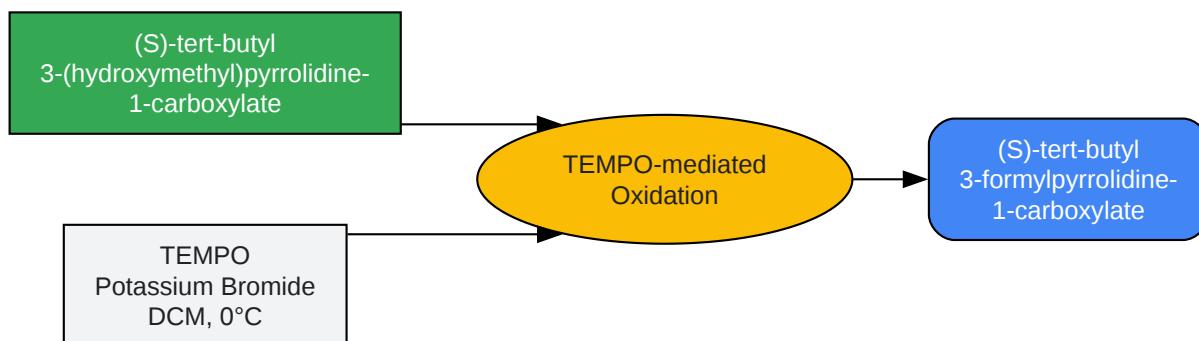
## Pharmaceutical and Biochemical Research

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system.[2] This compound serves as a key intermediate in the synthesis of novel therapeutics, particularly for neurological disorders.[1][9] Its defined stereochemistry is crucial for achieving selective interactions with biological targets like

enzymes and proteins, making it a valuable tool in biochemical studies to probe molecular interactions.<sup>[1]</sup>

## Organic Synthesis and Downstream Reactions

In organic synthesis, the primary alcohol of **(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate** is a versatile functional group that can be transformed into various other functionalities, such as aldehydes, carboxylic acids, or halides, or used in coupling reactions. A common downstream application is the oxidation of the alcohol to an aldehyde, which is a key intermediate for further carbon-carbon bond-forming reactions.



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Caption: Workflow for the oxidation to the corresponding aldehyde.

## Experimental Protocol: TEMPO-mediated Oxidation

This protocol is based on a reported procedure for the oxidation of the title compound.<sup>[6]</sup>

- Preparation: Dissolve **(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate** (1 equivalent) in dichloromethane (DCM).
- Catalyst Addition: Add catalytic amounts of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and an aqueous solution of potassium bromide.
- Oxidation: Cool the vigorously stirred mixture to 0 °C. Add an oxidizing agent (e.g., sodium hypochlorite solution) dropwise, maintaining the temperature at 0 °C.

- Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
- Workup: Quench the reaction, separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

Handling Recommendations:

- Use in a well-ventilated area or fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C).[1][7]

## Conclusion

**(S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate** is a high-value chiral intermediate with broad applicability in modern chemical and pharmaceutical research. Its well-defined structure and versatile functional groups provide a reliable platform for the synthesis of complex, enantiomerically pure molecules. The protocols and data presented in this guide underscore its importance and provide a foundational resource for its effective use in the laboratory.

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